![molecular formula C15H23NO5S B12515913 (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate CAS No. 676127-83-6](/img/structure/B12515913.png)
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbamoyl group, and a methanesulfonate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate reagent, such as sodium hydride, to form the benzyloxy intermediate.
Carbamoylation: The benzyloxy intermediate is then reacted with a carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the benzyloxycarbamoyl intermediate.
Methanesulfonation: Finally, the benzyloxycarbamoyl intermediate is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form the corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or drug delivery agent.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. The methanesulfonate ester can act as a leaving group in nucleophilic substitution reactions, enabling the compound to modify target molecules covalently.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl acetate
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl chloride
- (2R)-2-[(Benzyloxy)carbamoyl]hexyl bromide
Uniqueness
(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate is unique due to the presence of the methanesulfonate ester, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications where selective reactivity and solubility are required.
Properties
CAS No. |
676127-83-6 |
|---|---|
Molecular Formula |
C15H23NO5S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[(2R)-2-(phenylmethoxycarbamoyl)hexyl] methanesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-3-4-10-14(12-21-22(2,18)19)15(17)16-20-11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3,(H,16,17)/t14-/m1/s1 |
InChI Key |
OVSHIHAQNUFDLF-CQSZACIVSA-N |
Isomeric SMILES |
CCCC[C@H](COS(=O)(=O)C)C(=O)NOCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(COS(=O)(=O)C)C(=O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


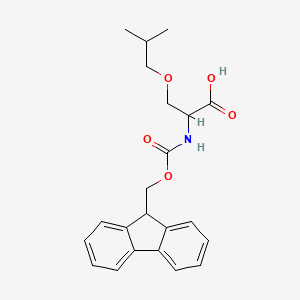
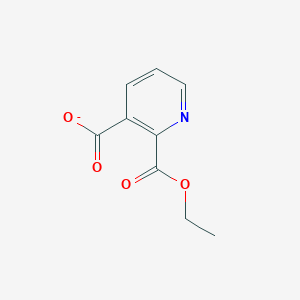
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
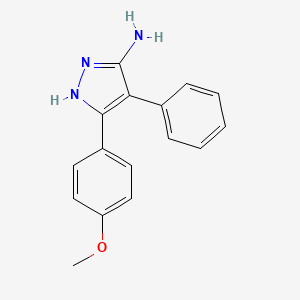
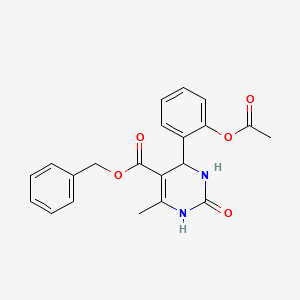
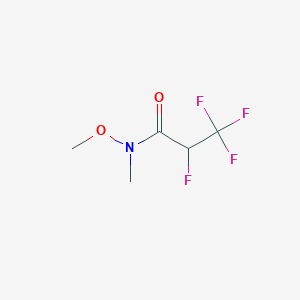
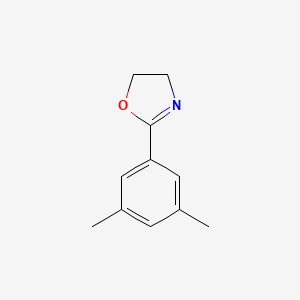
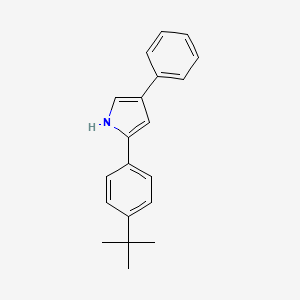

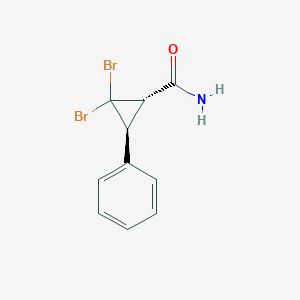
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
